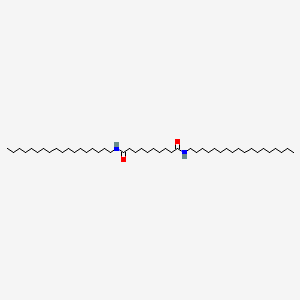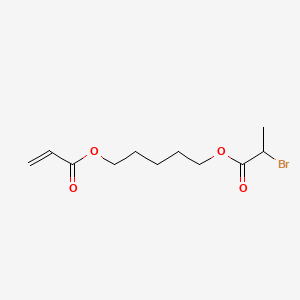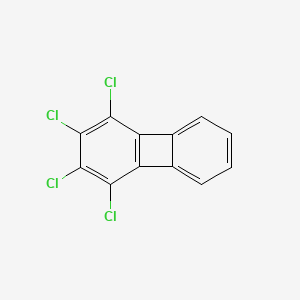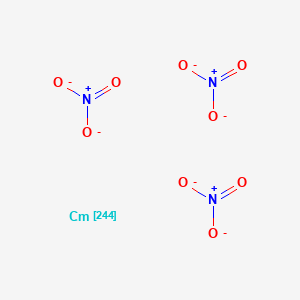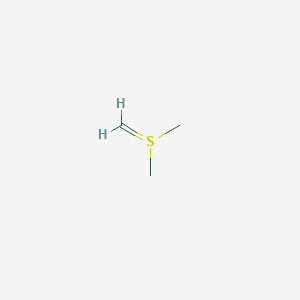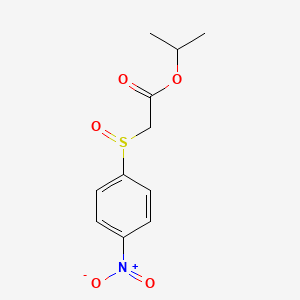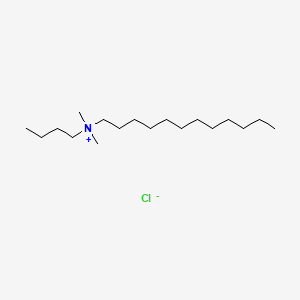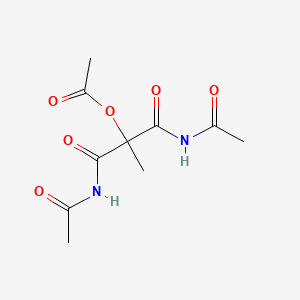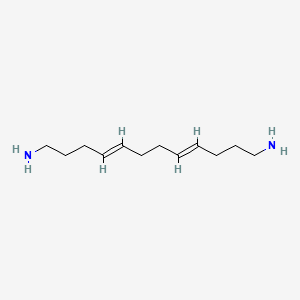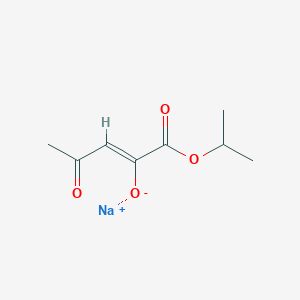
Isopropyl 2,4-dioxovalerate, monosodium salt
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Isopropyl 2,4-dioxovalerate, monosodium salt is a chemical compound with the molecular formula C8H11O4Na and a molecular weight of 194.16 g/mol . It is known for its unique structure, which includes an isopropyl ester and a dioxovalerate moiety. This compound is used in various scientific research applications due to its distinct chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of isopropyl 2,4-dioxovalerate, monosodium salt typically involves the esterification of 2,4-dioxovaleric acid with isopropanol in the presence of a suitable catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure high yield and purity.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors. This method allows for precise control over reaction parameters, leading to consistent product quality. The process involves the use of high-purity starting materials and advanced purification techniques to remove any impurities.
Analyse Chemischer Reaktionen
Types of Reactions
Isopropyl 2,4-dioxovalerate, monosodium salt undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the dioxo groups to hydroxyl groups.
Substitution: The ester group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Acid chlorides and anhydrides are often used for ester substitution reactions.
Major Products Formed
The major products formed from these reactions include carboxylic acids, alcohols, and substituted esters, depending on the specific reaction conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
Isopropyl 2,4-dioxovalerate, monosodium salt has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug precursor.
Industry: It is used in the production of specialty chemicals and as an intermediate in various industrial processes
Wirkmechanismus
The mechanism of action of isopropyl 2,4-dioxovalerate, monosodium salt involves its interaction with specific molecular targets. The compound can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to changes in their activity. The pathways involved include ester hydrolysis and subsequent reactions with cellular components.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Isopropyl 2,4-dioxovalerate
- Sodium 2,4-dioxovalerate
- Isopropyl 2,4-dioxopentanoate
Uniqueness
Isopropyl 2,4-dioxovalerate, monosodium salt is unique due to its combination of an isopropyl ester and a monosodium salt. This dual functionality allows it to participate in a wider range of chemical reactions compared to its analogs. Additionally, its solubility in both organic and aqueous solvents makes it versatile for various applications .
Eigenschaften
CAS-Nummer |
85392-51-4 |
|---|---|
Molekularformel |
C8H11O4.Na C8H11NaO4 |
Molekulargewicht |
194.16 g/mol |
IUPAC-Name |
sodium;(Z)-1,4-dioxo-1-propan-2-yloxypent-2-en-2-olate |
InChI |
InChI=1S/C8H12O4.Na/c1-5(2)12-8(11)7(10)4-6(3)9;/h4-5,10H,1-3H3;/q;+1/p-1/b7-4-; |
InChI-Schlüssel |
INMOSZRPGVTNSE-ZULQGGHCSA-M |
Isomerische SMILES |
CC(C)OC(=O)/C(=C/C(=O)C)/[O-].[Na+] |
Kanonische SMILES |
CC(C)OC(=O)C(=CC(=O)C)[O-].[Na+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


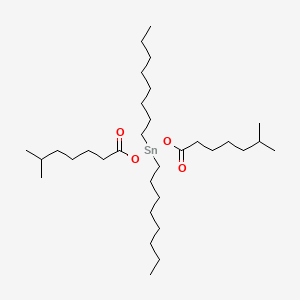
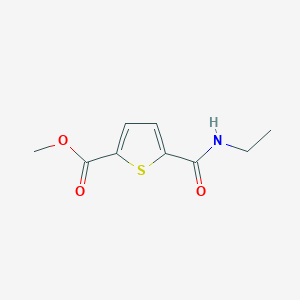
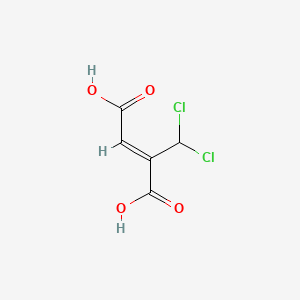
![Methyl 7-(2-methoxypyridin-3-yl)-2-methylsulfonylthieno[3,2-d]pyrimidine-6-carboxylate](/img/structure/B15176259.png)
